molecular formula C8H7N3 B13679309 5-Cyclopropylpyrimidine-2-carbonitrile

5-Cyclopropylpyrimidine-2-carbonitrile

Cat. No.: B13679309
M. Wt: 145.16 g/mol
InChI Key: HDDMBGDJCANOFT-UHFFFAOYSA-N
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Description

5-Cyclopropylpyrimidine-2-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

5-Cyclopropylpyrimidine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrimidine-2-carbonitrile and its derivatives involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression . The binding of these compounds to the active sites of these enzymes disrupts their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylpyrimidine-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

5-cyclopropylpyrimidine-2-carbonitrile

InChI

InChI=1S/C8H7N3/c9-3-8-10-4-7(5-11-8)6-1-2-6/h4-6H,1-2H2

InChI Key

HDDMBGDJCANOFT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(N=C2)C#N

Origin of Product

United States

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